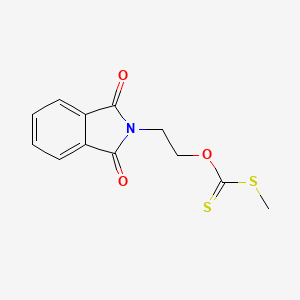

O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate

Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The systematic name O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] S-methyl dithiocarbonate adheres to IUPAC guidelines for substitutive nomenclature. This name reflects the compound’s core structural features:

- The 1,3-dioxoisoindolin-2-yl moiety denotes a bicyclic system comprising a phthalimide group with two ketone oxygen atoms at positions 1 and 3.

- The ethyl linker connects the phthalimide group to the dithiocarbonate functional group, which consists of a sulfur atom bonded to a methyl group (S-methyl) and an oxygen atom (O-ethyl).

The naming prioritizes the dithiocarbonate group as the principal functional group, with the phthalimide-ethyl chain treated as a substituent. This aligns with IUPAC Rule P-66.1.1.1.2, which mandates that suffixes for characteristic groups like dithiocarbonates take precedence over prefixes for substituents. The term "dithiocarbonate" itself follows the -thio suffix convention for sulfur-containing analogs of carbonate esters.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₁₂H₁₁NO₃S₂ (molecular weight: 281.35 g/mol) is consistent across multiple depository sources. Key structural features include:

- Phthalimide core : Aromatic isoindole-1,3-dione system contributing to planar rigidity.

- Ethyl bridge : A two-carbon chain (-CH₂-CH₂-) linking the phthalimide to the dithiocarbonate group.

- Dithiocarbonate group : A -O-C(=S)-S- motif with a methyl substituent on the sulfur atom.

Table 1: Molecular Formula Breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 12 | Phthalimide (8), ethyl (2), dithiocarbonate (2) |

| Hydrogen (H) | 11 | Ethyl (4), phthalimide (4), methyl (3) |

| Nitrogen (N) | 1 | Central phthalimide ring |

| Oxygen (O) | 3 | Phthalimide ketones (2), dithiocarbonate (1) |

| Sulfur (S) | 2 | Dithiocarbonate functional group |

Structural isomerism is limited due to the compound’s fixed substituent positions:

- The phthalimide group’s symmetry (positions 1 and 3) prevents positional isomerism in the bicyclic system.

- The ethyl linker’s orientation is constrained by the dithiocarbonate’s O-ethyl bonding, eliminating geometric isomerism.

- Tautomerism is absent, as the phthalimide’s conjugated ketones lack enolizable hydrogens.

Comparative Analysis of Depository-Supplied Synonyms and Registry Numbers

The compound is cataloged under multiple identifiers across chemical databases, reflecting its hybrid phthalimide-xanthate structure:

Table 2: Synonyms and Registry Numbers

Notably, the term carbonodithioate appears in alternative naming (e.g., S,S-dimethyl carbonodithioate), emphasizing the dithiocarbonate’s role as a dithioacid derivative. The phthalimide component is occasionally truncated to 1,3-dioxoisoindoline in non-IUPAC contexts. Registry numbers confirm the compound’s unique identity, with CAS 1334418-35-7 serving as the primary cross-reference.

Properties

IUPAC Name |

O-[2-(1,3-dioxoisoindol-2-yl)ethyl] methylsulfanylmethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-18-12(17)16-7-6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPULIGANVLCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dioxoisoindoline moiety, which is known for its biological significance. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4S2 |

| SMILES | CCOC(=S)SCCON1C(=O)C2=CC=CC=C2C1=O |

| InChI | InChI=1S/C13H13NO4S2/c1-2-17-13(19)... |

Biological Activity

Research on the biological activity of this compound is limited; however, several studies have indicated its potential as an antioxidant and anticancer agent.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress in biological systems. Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the dioxoisoindoline structure may enhance radical scavenging abilities.

Anticancer Potential

Some derivatives of isoindoline compounds have been studied for their anticancer effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research indicates that modifications to the isoindoline structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Studies

- Study on Antioxidant Properties : A study explored the antioxidant capacity of related compounds and found that modifications to the isoindoline structure significantly increased their ability to scavenge free radicals.

- Cytotoxicity Assays : In vitro assays demonstrated that related isoindoline derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting potential therapeutic applications for this compound.

Research Findings

Recent investigations into similar compounds have provided insights into their biological mechanisms. For example:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate involves the reaction of 1,3-dioxoisoindoline derivatives with carbon disulfide and methylating agents. The compound has a molecular formula of C₁₃H₁₃N₃O₄S₂ and a molecular weight of approximately 281.4 g/mol .

Antimicrobial Properties

Research has indicated that derivatives of dioxoisoindoline compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the dithioate group enhances its interaction with microbial membranes, potentially leading to increased antimicrobial activity .

Anticancer Potential

There is growing interest in the anticancer properties of compounds containing the isoindoline structure. Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Applications in Materials Science

The compound's unique chemical structure allows it to be utilized in the development of functional materials. For instance, it can serve as a precursor for synthesizing polymeric materials with specific mechanical and thermal properties. Its application in creating biodegradable polymers is particularly noteworthy due to increasing environmental concerns regarding plastic waste .

Agricultural Chemistry

This compound has potential applications as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Its efficacy in promoting plant growth while simultaneously providing protection against diseases makes it an attractive candidate for sustainable agricultural practices .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent .

Anticancer Activity Assessment

In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

Key Observations :

Key Functional Differences :

- O-Methyl vs. O-Ethyl : Methyl groups may enhance hydrolytic stability but reduce nucleophilicity compared to ethyl analogs.

- Heteroaromatic Substitution: Pyridinyl groups () introduce aromatic π-π interactions, unlike the target’s isoindolinone ring, which favors hydrogen bonding .

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key stages:

- Stage 1: Synthesis of the potassium O-methyl carbonodithioate salt.

- Stage 2: Coupling of the potassium O-methyl carbonodithioate with N-chlorophthalimide or a related phthalimide derivative to form the target compound.

This approach is grounded in nucleophilic substitution chemistry where the xanthate anion (carbonodithioate) reacts with N-chlorophthalimide to yield the desired S-substituted carbonodithioate ester.

Preparation of Potassium O-methyl Carbonodithioate Salt

The potassium O-methyl carbonodithioate salt is prepared by treating methanol with potassium hydroxide followed by carbon disulfide. The reaction proceeds under mild conditions at room temperature over 12 hours. The product is isolated by concentration and washing with diethyl ether, yielding a white solid usable directly in subsequent steps without further purification.

| Reagents | Amount | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Methanol | 0.8 mL (640 mg) | 1.0 equiv | - | Room temp | 12 hours | - |

| Potassium hydroxide (KOH) | 1.12 g | 1.0 equiv | - | Room temp | 12 hours | - |

| Carbon disulfide (CS2) | 1.83 g | 1.2 equiv | Diethyl ether | Room temp | 12 hours | 62% |

The reaction mechanism involves the deprotonation of methanol by KOH, followed by nucleophilic attack on carbon disulfide to form the potassium xanthate salt.

Synthesis of N-chlorophthalimide

N-chlorophthalimide is prepared by chlorination of phthalimide using tert-butyl hypochlorite in methanol. The reaction is rapid (5 minutes stirring plus 5 minutes standing), and the precipitate is filtered and dried to yield a white powder with high purity (98% yield). This reagent serves as the electrophilic partner for the coupling reaction.

| Reagents | Amount | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Phthalimide | 7.4 g (50 mmol) | 1.0 equiv | MeOH | Room temp | 10 min | 98% |

| tert-Butyl hypochlorite | 7.3 g (67.4 mmol) | 1.35 equiv | MeOH | Room temp | 10 min | - |

Coupling Reaction to Form O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl Carbonodithioate

The potassium O-methyl carbonodithioate salt is suspended in acetonitrile, and a solution of N-chlorophthalimide is added dropwise under stirring. The mixture is stirred for 15 hours at room temperature. After concentration under reduced pressure, the crude product is purified by flash column chromatography to afford the target compound as a white solid.

| Reagents | Amount | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Potassium O-methyl carbonodithioate | 730 mg (4.99 mmol) | 1.0 equiv | MeCN | Room temp | 15 hrs | 64% |

| N-chlorophthalimide | 907 mg (4.99 mmol) | 1.0 equiv | MeCN | Room temp | 15 hrs | - |

Purification: Flash column chromatography using ethyl acetate/petroleum ether as eluent.

Characterization: Melting point 154-155 °C; spectral data consistent with literature.

Alternative Preparation Notes

- The preparation method is adaptable to other alkyl xanthates by substituting methanol with other primary alcohols (e.g., ethanol, isopropanol), following similar reaction conditions.

- The nucleophilic substitution with N-chlorophthalimide is a general approach for synthesizing various S-(1,3-dioxoisoindolin-2-yl) alkyl carbonodithioates.

- The reaction is sensitive to moisture and requires dry solvents and inert atmosphere conditions for optimal yields.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methanol + KOH + CS2 | Room temp, 12 h, diethyl ether | Potassium O-methyl carbonodithioate | 62 | White solid, no purification |

| 2 | Phthalimide + tBuOCl | Room temp, 10 min, MeOH | N-chlorophthalimide | 98 | White powder, used directly |

| 3 | Potassium salt + N-chlorophthalimide | Room temp, 15 h, MeCN | This compound | 64 | Purified by flash chromatography |

Research Findings and Observations

- The described synthetic route is efficient and reproducible, providing moderate to good yields.

- The use of N-chlorophthalimide as an electrophilic partner is crucial for the selective formation of the S-substituted carbonodithioate.

- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures.

- Flash chromatography purification ensures high purity suitable for further applications or structural studies.

- Spectral data (NMR, melting point) confirm the identity and purity of the compound, consistent with reported literature values.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate, and what analytical methods validate its purity?

- Methodology : The compound is synthesized via nucleophilic substitution or thiol-Michael addition reactions. For example, reacting 2-(1,3-dioxoisoindolin-2-yl)ethanol with S-methyl carbonodithioate derivatives under anhydrous conditions. Key steps include using catalysts like triethylamine and solvents such as dichloromethane.

- Validation : Purity is confirmed via high-resolution NMR (e.g., , ) to verify functional groups and X-ray crystallography to resolve stereochemistry . Mass spectrometry (ESI-MS) ensures molecular weight accuracy.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodology : Accelerated stability studies (40°C/75% RH) over 4–8 weeks are conducted. Degradation is monitored via HPLC with UV detection (e.g., 254 nm). Common degradation pathways include hydrolysis of the dithiocarbamate group, yielding 1,3-dioxoisoindoline and S-methyl thiocarbonate derivatives.

- Key Findings : Stability is pH-dependent; acidic conditions accelerate hydrolysis. Storage at -20°C in inert atmospheres (argon) minimizes decomposition .

Q. What role does the 1,3-dioxoisoindolin moiety play in the compound’s reactivity or bioactivity?

- Methodology : Structural analogs are synthesized by modifying the isoindolin ring (e.g., halogenation or alkylation). Reactivity is assessed via kinetic studies (UV-Vis spectroscopy), while bioactivity is tested in pesticidal assays (e.g., insecticidal activity against Spodoptera frugiperda).

- Insight : The electron-withdrawing dioxoisoindolin group enhances electrophilicity at the sulfur atom, critical for thiol-mediated interactions in pesticidal activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. whole-organism toxicity). Structural discrepancies (e.g., stereochemistry) are clarified via X-ray crystallography or computational docking (AutoDock Vina). For example, enantiomers may exhibit differing binding affinities to acetylcholinesterase .

- Case Study : Conflicting LC values in pesticidal studies may arise from impurities; rigorous HPLC purification (>95% purity) and NMR-based batch standardization are recommended .

Q. What experimental strategies address challenges in isolating stereoisomers during synthesis?

- Methodology : Chiral chromatography (e.g., Chiralpak IC column, hexane/isopropanol eluent) separates enantiomers. Alternatively, asymmetric synthesis is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the dithiocarbamate carbon .

- Optimization : Reaction kinetics (monitored via in situ IR) and low-temperature conditions (-78°C) minimize racemization during nucleophilic substitution .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding to acetylcholinesterase. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize ground-state geometries and predict reaction pathways for dithiocarbamate hydrolysis.

- Validation : Experimental crystallographic data (e.g., C–S bond lengths) validate computational predictions .

Q. What are the limitations of current spectroscopic techniques in characterizing this compound?

- Challenges : Overlapping signals in NMR (e.g., isoindolin aromatic protons vs. dithiocarbamate methyl groups) complicate integration.

- Solutions : Use -DEPT-135 NMR to distinguish quaternary carbons and 2D NMR (HSQC, HMBC) for connectivity mapping. Solid-state NMR resolves polymorphism in crystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.